molecular formula C12H17NO B8684823 5-Methyl-3-o-tolylpyrrolidin-3-ol CAS No. 1003562-08-0

5-Methyl-3-o-tolylpyrrolidin-3-ol

Cat. No.: B8684823
CAS No.: 1003562-08-0
M. Wt: 191.27 g/mol
InChI Key: CTTSPNFNCLOCDJ-UHFFFAOYSA-N
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Description

5-Methyl-3-o-tolylpyrrolidin-3-ol is a pyrrolidine derivative featuring a hydroxyl group at the 3-position, a methyl group at the 5-position, and an ortho-tolyl (2-methylphenyl) substituent at the 3-position. The compound’s structure combines a saturated five-membered pyrrolidine ring with aromatic and aliphatic substituents, which may influence its physicochemical properties and biological activity. Pyrrolidine derivatives are widely studied for their conformational flexibility and applications in medicinal chemistry, particularly as building blocks for pharmaceuticals or ligands in catalysis.

Properties

CAS No.

1003562-08-0

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

5-methyl-3-(2-methylphenyl)pyrrolidin-3-ol

InChI

InChI=1S/C12H17NO/c1-9-5-3-4-6-11(9)12(14)7-10(2)13-8-12/h3-6,10,13-14H,7-8H2,1-2H3

InChI Key

CTTSPNFNCLOCDJ-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CN1)(C2=CC=CC=C2C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-3-o-tolylpyrrolidin-3-ol can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2-methylphenylacetonitrile with methylamine followed by cyclization can yield the desired pyrrolidine derivative. The reaction conditions typically involve the use of a base such as sodium hydride or potassium tert-butoxide and a suitable solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).

Industrial Production Methods

Industrial production of 5-Methyl-3-o-tolylpyrrolidin-3-ol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-3-o-tolylpyrrolidin-3-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxyl group or to modify the aromatic ring.

    Substitution: The methylphenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.

    Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 5-Methyl-3-(2-methylphenyl)pyrrolidin-3-one, while reduction can produce 5-Methyl-3-(2-methylphenyl)pyrrolidine.

Scientific Research Applications

5-Methyl-3-o-tolylpyrrolidin-3-ol has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be studied for its potential biological activity and interactions with various enzymes and receptors.

    Medicine: It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases.

    Industry: The compound can be used in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 5-Methyl-3-o-tolylpyrrolidin-3-ol involves its interaction with specific molecular targets. The hydroxyl group and the pyrrolidine ring can form hydrogen bonds and hydrophobic interactions with proteins, affecting their function. The compound may also interact with enzymes, altering their activity and leading to various biological effects.

Comparison with Similar Compounds

Key Observations :

  • Hydrophilicity : The carboxylic acid group in 1-methyl-5-oxopyrrolidine-3-carboxylic acid enhances water solubility compared to the hydroxyl group in the target compound .
  • Conformational Flexibility : The saturated pyrrolidine ring in the target compound allows greater flexibility than pyridine-containing analogues (e.g., ), which have rigid, planar structures .

Pyridine-Based Compounds with Aryl Substituents

Pyridine derivatives with aryl groups share aromaticity but differ in ring hybridization and electronic effects:

Compound Name Substituents/Functional Groups Molecular Formula CAS Number Key Features Reference
5-(4-Chloro-2-methoxyphenyl)pyridin-3-ol 4-Cl, 2-OCH₃, 3-OH C₁₂H₁₀ClNO₂ 1017414-83-3 Pyridine ring, halogen, ether

Comparison with Target Compound :

  • Aromaticity vs. Saturation: The pyridine ring in ’s compound is aromatic and electron-deficient, favoring π-π stacking interactions, whereas the pyrrolidine ring in the target is non-aromatic and electron-rich.
  • Electronic Effects : The chloro and methoxy groups in ’s compound introduce electron-withdrawing and donating effects, respectively, altering reactivity compared to the target’s methyl and hydroxyl groups .

Functional Group Impact on Physicochemical Properties

Functional groups critically influence properties such as solubility, acidity, and bioavailability:

Functional Group Example Compound Impact Reference
Hydroxyl (-OH) 5-Methyl-3-o-tolylpyrrolidin-3-ol Moderate solubility in polar solvents; hydrogen-bonding capability -
Carboxylic Acid (-COOH) 1-Methyl-5-oxopyrrolidine-3-carboxylic acid High solubility in water; acidic (pKa ~2–3)
Silyl Ether (-OSiR₃) compound Enhanced lipophilicity; protects hydroxyl groups in synthetic routes

Research Findings :

  • Acidity : The carboxylic acid in ’s compound is significantly more acidic (pKa ~2–3) than the hydroxyl group in the target (pKa ~10–12), affecting ionization under physiological conditions .
  • Synthetic Utility : Bulky silyl groups () are often used to protect hydroxyl groups during multi-step syntheses, a strategy that could theoretically apply to the target compound .

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